molecular formula C6H6ClN3O B11917057 6-Chloro-3-methylpyrazine-2-carboxamide

6-Chloro-3-methylpyrazine-2-carboxamide

Cat. No.: B11917057
M. Wt: 171.58 g/mol
InChI Key: TVIZAQWEGHFUNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyrazine-2-carboxamide typically involves the chlorination of 3-methylpyrazine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction proceeds through the substitution of a hydrogen atom with a chlorine atom at the 6-position of the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methylpyrazine-2-carboxamide is unique due to the presence of both the chlorine atom and the methyl group on the pyrazine ring, along with the carboxamide group. This unique combination of substituents contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

6-chloro-3-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-3-5(6(8)11)10-4(7)2-9-3/h2H,1H3,(H2,8,11)

InChI Key

TVIZAQWEGHFUNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C(=O)N)Cl

Origin of Product

United States

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